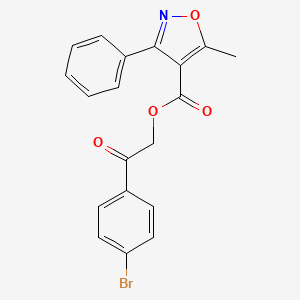![molecular formula C17H16BrCl2NO2 B11703389 2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol](/img/structure/B11703389.png)
2-bromo-6-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールは、臭素、塩素、ヒドロキシル、イミノ基などの複数の官能基が存在することで特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールの合成には、通常、複数段階の有機反応が関与します。一般的な方法の1つは、5-tert-ブチル-3-クロロ-2-ヒドロキシベンズアルデヒドと2-ブロモ-4-クロロアニリンを酸性条件下で縮合させてイミン結合を形成する方法です。この反応は通常、エタノールやメタノールなどの溶媒中で、イミン結合の形成を促進するために約60〜80°Cの温度で実施されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターや自動システムを使用することで、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製工程を採用して、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてキノン誘導体を生成する可能性があります。
還元: イミン基は還元されてアミンを生成する可能性があります。
置換: 臭素原子と塩素原子は、他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を酸性条件で使用します。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの試薬を使用します。
置換: メタノールナトリウム(NaOCH3)やシアン化カリウム(KCN)などの求核剤を塩基性条件で使用します。
主な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換フェノールまたはアニリン。
科学的研究の応用
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 酵素阻害剤または生化学アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療特性について検討されています。
工業: 特殊化学品や材料の開発に使用されています。
作用機序
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合して、その活性を変化させる可能性があります。たとえば、イミン基はタンパク質中の求核性残基と共有結合を形成して、酵素活性を阻害する可能性があります。ヒドロキシル基とハロゲン基は、それぞれ水素結合と疎水性相互作用にも関与する可能性があり、化合物の全体的な結合親和性と特異性に寄与しています。
類似化合物との比較
類似化合物
2-ブロモ-4-クロロフェノール: イミン基とtert-ブチル基がなく、構造が単純です。
5-tert-ブチル-3-クロロ-2-ヒドロキシベンズアルデヒド: イミン結合ではなく、アルデヒド基が含まれています。
2-ブロモ-6-クロロフェノール: tert-ブチル基とイミン基がありません。
独自性
2-ブロモ-6-{(E)-[(5-tert-ブチル-3-クロロ-2-ヒドロキシフェニル)イミノ]メチル}-4-クロロフェノールは、多様な反応性と潜在的な用途に寄与する複数の官能基が存在することで独自です。臭素、塩素、ヒドロキシル、イミン基の組み合わせにより、さまざまな化学修飾と生物学的標的との相互作用が可能となり、研究および産業用途に役立つ化合物となります。
特性
分子式 |
C17H16BrCl2NO2 |
|---|---|
分子量 |
417.1 g/mol |
IUPAC名 |
2-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-17(2,3)10-5-13(20)16(23)14(6-10)21-8-9-4-11(19)7-12(18)15(9)22/h4-8,22-23H,1-3H3 |
InChIキー |
QZFIWUBICHWZBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B11703308.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B11703316.png)
![ethyl (2E)-2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703319.png)
![(2E)-N-butyl-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703327.png)

![ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703349.png)
![[4-(1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B11703355.png)

![5-bromo-2-{[(3-fluorophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11703368.png)

![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)
